Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate
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Overview
Description
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester is an organic compound with the molecular formula C10H20O5Si and a molecular weight of 248.35 g/mol . It is known for its unique structure, which includes a trimethylsiloxy group attached to a pentanedioic acid dimethyl ester backbone . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 3-(Trimethylsiloxy)pentanedioic acid dimethyl ester may involve continuous flow processes to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Trimethylsiloxy)pentanedioic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations . The ester groups can undergo hydrolysis or other reactions, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-hydroxyglutarate: Similar in structure but lacks the trimethylsiloxy group.
Dimethyl 3-methoxyglutarate: Contains a methoxy group instead of the trimethylsiloxy group.
Dimethyl 3-ethoxyglutarate: Features an ethoxy group in place of the trimethylsiloxy group.
Uniqueness
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester is unique due to the presence of the trimethylsiloxy group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
55590-89-1 |
---|---|
Molecular Formula |
C10H20O5Si |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
dimethyl 3-trimethylsilyloxypentanedioate |
InChI |
InChI=1S/C10H20O5Si/c1-13-9(11)6-8(7-10(12)14-2)15-16(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
BMHHUWIFDYJACM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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